molecular formula C8H11NO3 B13838709 3-Acetyl-6-methylpiperidine-2,4-dione

3-Acetyl-6-methylpiperidine-2,4-dione

Cat. No.: B13838709
M. Wt: 169.18 g/mol
InChI Key: MCCJLHUBNQHMKV-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylpiperidine-2,4-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methylpiperidine-2,4-dione can be achieved through various methods. One common approach involves the Dieckmann cyclization of β-keto esters. This method is regioselective and can produce substituted piperidine-2,4-diones without the need for N-protective groups . The reaction conditions typically include the use of sodium methoxide in methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Dieckmann cyclization processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylpiperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Acetyl-6-methylpiperidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylpiperidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-6-methylpiperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-acetyl-6-methylpiperidine-2,4-dione

InChI

InChI=1S/C8H11NO3/c1-4-3-6(11)7(5(2)10)8(12)9-4/h4,7H,3H2,1-2H3,(H,9,12)

InChI Key

MCCJLHUBNQHMKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)N1)C(=O)C

Origin of Product

United States

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